7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
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Overview
Description
7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzophenone and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of the starting materials to form the benzodiazepine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Bromination: The bromine atom is introduced at the 7th position through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating neurological functions.
Medicine: Investigated for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine atom at the 7th position may influence the binding affinity and selectivity of the compound for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is unique due to the presence of the bromine atom at the 7th position, which may enhance its chemical stability and binding affinity to GABA receptors. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other benzodiazepines.
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJMLFAPJRPGIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449737 |
Source
|
Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455885-78-6 |
Source
|
Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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